molecular formula C17H27FN2O2S B7563021 N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide

N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide

Cat. No. B7563021
M. Wt: 342.5 g/mol
InChI Key: BWQOQNMZAVASKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide, also known as CFM-2, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It is a sulfonamide compound that has a unique chemical structure, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide is complex and involves the inhibition of multiple enzymes in the body. One of the main targets of N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide is the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide also inhibits the activity of other enzymes, including histone deacetylases and matrix metalloproteinases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide has been shown to have a variety of biochemical and physiological effects in the body. In addition to its anti-cancer, anti-inflammatory, and analgesic effects, N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide has also been shown to have neuroprotective effects in the brain. It has been suggested that N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide may be useful in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide has several advantages as a research tool, including its unique chemical structure and its ability to inhibit multiple enzymes in the body. However, like all research tools, N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide also has limitations. One limitation is that it may not be effective in all types of cancer or inflammation. Additionally, the specific mechanisms of action of N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide are still being studied, which may limit its use in certain research applications.

Future Directions

There are several future directions for research on N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide. One area of research is the development of more specific inhibitors that target individual enzymes in the body. Another area of research is the use of N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide in combination with other drugs to enhance its therapeutic effects. Additionally, the potential use of N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide in treating neurodegenerative diseases is an area of active research.
In conclusion, N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide is a promising small molecule inhibitor that has been extensively studied for its potential use in treating cancer, inflammation, and pain. Its unique chemical structure and ability to inhibit multiple enzymes in the body make it a valuable research tool. While there are limitations to its use, ongoing research is exploring new applications and potential therapeutic uses for this compound.

Synthesis Methods

The synthesis of N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are cyclohexylmethylamine, 3-fluorobenzenesulfonyl chloride, and N,N-dimethylaminoethylamine. These compounds are reacted together under specific conditions to produce N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide.

Scientific Research Applications

N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and pain. In cancer research, N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes that are involved in cell proliferation. Inflammation and pain research have also shown promising results, with N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide demonstrating anti-inflammatory and analgesic effects.

properties

IUPAC Name

N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27FN2O2S/c1-19(2)11-12-20(14-15-7-4-3-5-8-15)23(21,22)17-10-6-9-16(18)13-17/h6,9-10,13,15H,3-5,7-8,11-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQOQNMZAVASKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1CCCCC1)S(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide

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